molecular formula C23H26N4O2 B2551229 N-benzyl-N-ethyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1203100-81-5

N-benzyl-N-ethyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2551229
CAS RN: 1203100-81-5
M. Wt: 390.487
InChI Key: LQLZXXLSKDSCEV-UHFFFAOYSA-N
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Description

The compound N-benzyl-N-ethyl-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a derivative of piperidine, which is a class of compounds known for their potential therapeutic applications. Piperidine derivatives have been extensively studied for their biological activities, including anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine core to enhance biological activity. In the case of the related compound 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide has been shown to dramatically enhance anti-AChE activity . Although the exact synthesis of this compound is not detailed, similar strategies could be employed to synthesize this compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of a furan ring, as seen in the related compound 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, can significantly affect the molecule's binding affinity and inhibitory activity against enzymes like butyrylcholinesterase . The molecular docking studies of such compounds provide insights into their potential as therapeutic agents for Alzheimer's disease by inhibiting cholinesterase enzymes .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their biological activity. The introduction of substituents can lead to an increase in activity, as demonstrated by the potent inhibitor of acetylcholinesterase, which showed an affinity 18,000 times greater for AChE than for BuChE . The specific chemical reactions involved in the activity of this compound would depend on its precise functional groups and their interactions with the target enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral data, including IR, 1H-NMR, and EI-MS, are typically used to confirm the structure of synthesized compounds . These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds, affecting their efficacy as therapeutic agents.

Scientific Research Applications

Synthesis and Biological Activity of Heterocyclic Compounds Heterocyclic compounds, including those with furan and pyridazine moieties, have been extensively studied for their potential biological activities. For instance, the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis, highlighting the importance of molecular hybridization in drug design (Jeankumar et al., 2013). Similarly, novel imidazo[1,2-a]pyridine-3-carboxamides showed considerable activity against drug-sensitive and resistant MTB strains, indicating the potential of these compounds in addressing antibiotic resistance (Lv et al., 2017).

Chemical Modifications for Enhanced Biological Activities Chemical modifications of heterocyclic compounds have been shown to play a crucial role in enhancing their biological activities. For example, the synthesis of N-1-Naphthyl-3-oxobutanamide-based compounds led to the discovery of nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives with potential biological significance (Hussein et al., 2009). Additionally, the development of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones showcased the analgesic and anti-inflammatory activities of these new compounds, emphasizing the importance of structural diversity in medicinal chemistry (Demchenko et al., 2015).

properties

IUPAC Name

N-benzyl-N-ethyl-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-2-26(17-18-7-4-3-5-8-18)23(28)19-12-14-27(15-13-19)22-11-10-20(24-25-22)21-9-6-16-29-21/h3-11,16,19H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLZXXLSKDSCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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